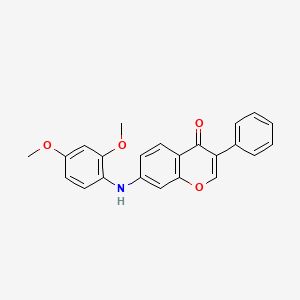

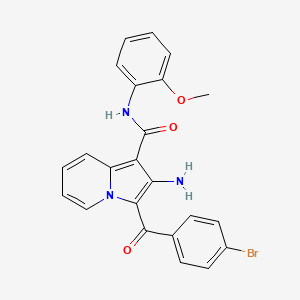

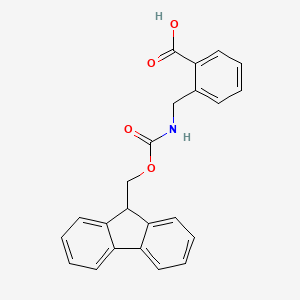

4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

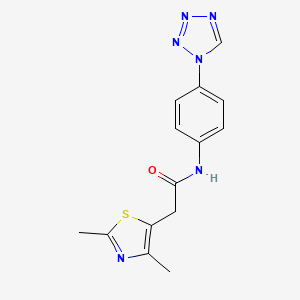

Quinoline and pyrazole derivatives are compounds of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The synthesis and study of such compounds involve complex organic reactions, aiming to explore their chemical, physical, and biological properties.

Synthesis Analysis

The synthesis of quinoline and pyrazole derivatives often involves multistep organic reactions, including cyclization, bromination, and condensation. For instance, Hassanin and Ibrahim (2012) discussed the chlorination, bromination, and condensation reactions of quinolinyl-oxopropanoic acid derivatives, leading to the formation of novel 4-hydroxyquinolin-2(1H)-ones and related compounds (Hassanin & Ibrahim, 2012).

Applications De Recherche Scientifique

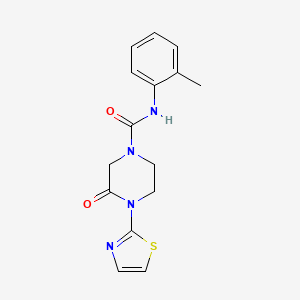

NMDA Receptor Antagonists

The compound DQP-1105, a variant of the specified compound, represents a new class of N-methyl-d-aspartate (NMDA) receptor antagonists. It inhibits GluN2C- and GluN2D-containing receptors, demonstrating voltage-independent and noncompetitive inhibition. This suggests its potential use in targeting specific NMDA receptor subunits, crucial in neurological research and potential therapeutic applications (Acker et al., 2011).

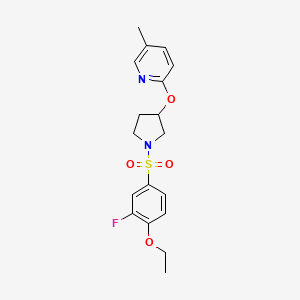

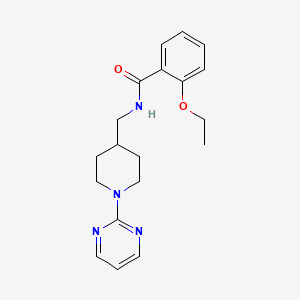

Antioxidant Efficiency in Lubricating Greases

Compounds similar to the specified one have been studied for their antioxidant efficiency in lubricating greases. The research focused on how these compounds can decrease total acid number and oxygen pressure drop in lubricating greases, indicating their potential application in enhancing the longevity and effectiveness of industrial lubricants (Hussein, Ismail, & El-Adly, 2016).

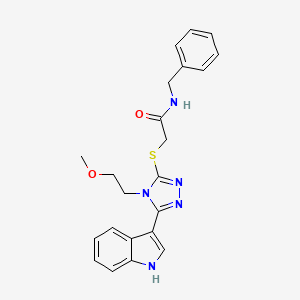

Antimicrobial Activity

Related 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, derivatives of the compound , have been synthesized and tested for antimicrobial activity. This indicates the compound's potential role in the development of new antimicrobial agents, which is a significant area of research in medical and pharmaceutical sciences (Hassanin & Ibrahim, 2012).

Antimicrobial Agents Synthesis

Several quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized, showing potent antimicrobial activity. These compounds have potential for further development as antimicrobial agents, which may include derivatives of the specified compound (Ansari & Khan, 2017).

Propriétés

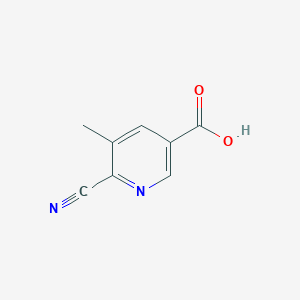

Numéro CAS |

361167-98-8 |

|---|---|

Formule moléculaire |

C28H21BrClN3O4 |

Poids moléculaire |

578.85 |

Nom IUPAC |

4-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H21BrClN3O4/c29-18-8-6-16(7-9-18)23-15-22(32-33(23)24(34)12-13-25(35)36)27-26(17-4-2-1-3-5-17)20-14-19(30)10-11-21(20)31-28(27)37/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |

Clé InChI |

XMGDSIFIWYIZOF-UHFFFAOYSA-N |

SMILES |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)

![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)